molecular formula C12H9ClN2O2S B3155748 Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate CAS No. 81022-05-1

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate

Cat. No. B3155748
Key on ui cas rn: 81022-05-1
M. Wt: 280.73 g/mol
InChI Key: VMTUPCLFULPHMX-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

7-chloro imidazo[2,1-b]-benzthiazole-2-methanol was prepared according to the procedure outlined in Example 1, (Step 2). Starting from ethyl 7-chloroimidazo[2,1-b]-benzthiazole-2-carboxylate (9.0 g, 32.1 mmol) and LiAlH4 (4.0 g, excess), 5.5 g (72% yield) of the alcohol derivative was isolated as brown solid. mp 166° C. (M+H) 239.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([C:12](OCC)=[O:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([CH2:12][OH:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
7-chloro imidazo[2,1-b]-benzthiazole-2-methanol was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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